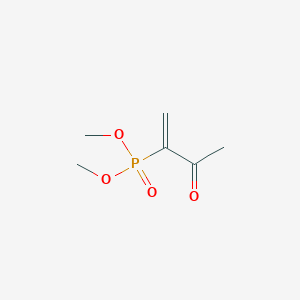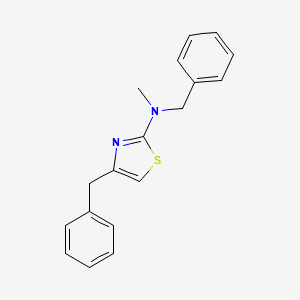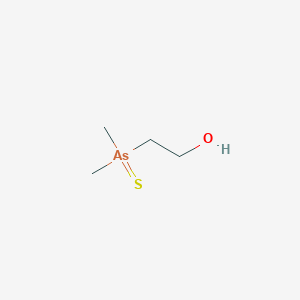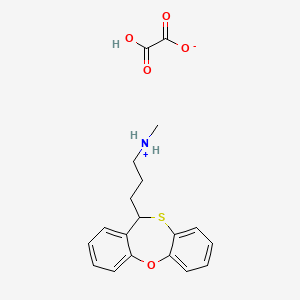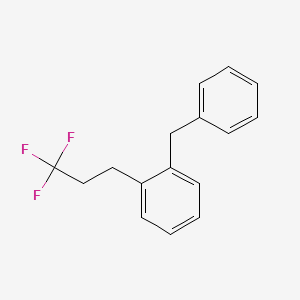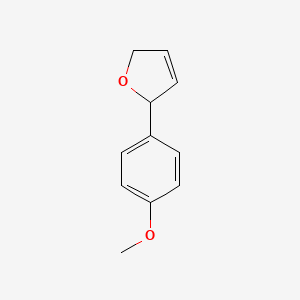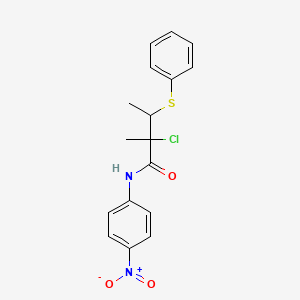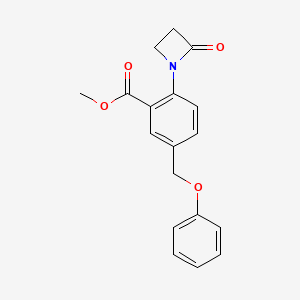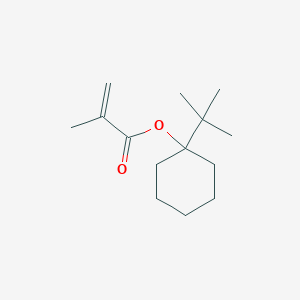
1-tert-Butylcyclohexyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its stability and resistance to various chemical reactions, making it a valuable component in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butylcyclohexyl 2-methylprop-2-enoate can be synthesized through the esterification of 4-tert-butylcyclohexanol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butylcyclohexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 4-tert-butylcyclohexanol and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products Formed
Scientific Research Applications
1-tert-Butylcyclohexyl 2-methylprop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butylcyclohexyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The methacrylate group in the compound allows it to form covalent bonds with other monomers, leading to the formation of long polymer chains. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.
4-tert-Butylcyclohexyl prop-2-enoate: Another similar compound with slight variations in the ester group.
Uniqueness
1-tert-Butylcyclohexyl 2-methylprop-2-enoate is unique due to its methacrylate group, which provides enhanced stability and resistance to hydrolysis compared to its acrylate counterparts. This makes it particularly valuable in applications requiring long-term durability and chemical resistance .
Properties
CAS No. |
82277-46-1 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(1-tert-butylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-11(2)12(15)16-14(13(3,4)5)9-7-6-8-10-14/h1,6-10H2,2-5H3 |
InChI Key |
RWCHFQMCWQLPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCCC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


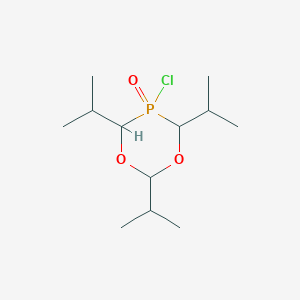
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)
